2-(2-(Trifluoromethyl)phenyl)azetidine is a chemical compound characterized by a four-membered azetidine ring substituted with a trifluoromethyl group and a phenyl group. This compound falls under the category of azetidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of the trifluoromethyl group significantly influences its chemical properties, enhancing lipophilicity and metabolic stability, making it a valuable candidate in pharmaceutical chemistry.
The compound can be classified as an azetidine derivative due to its four-membered ring structure. It also belongs to the broader category of fluorinated organic compounds, specifically those containing trifluoromethyl groups, which are recognized for their unique reactivity and stability in various chemical environments. The molecular formula for 2-(2-(Trifluoromethyl)phenyl)azetidine is C₁₀H₈F₃N, with a molecular weight of approximately 201.19 g/mol .
The synthesis of 2-(2-(Trifluoromethyl)phenyl)azetidine can be achieved through several methods:
The molecular structure of 2-(2-(Trifluoromethyl)phenyl)azetidine features a four-membered azetidine ring with a trifluoromethyl group at the second position and a phenyl group attached to the azetidine nitrogen. The structural formula can be represented as follows:
This configuration contributes to its unique chemical behavior, particularly in biological interactions.
2-(2-(Trifluoromethyl)phenyl)azetidine participates in various chemical reactions:
Common reagents used include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
The mechanism of action for 2-(2-(Trifluoromethyl)phenyl)azetidine primarily involves its interaction with specific biological targets such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and binding affinity to molecular targets. The azetidine ring can engage in hydrogen bonding, contributing further to its biological activity .
2-(2-(Trifluoromethyl)phenyl)azetidine is being explored for various scientific uses:
The construction of the azetidine ring system bearing the ortho-trifluoromethylphenyl substituent primarily leverages intramolecular nucleophilic substitution and strain-release ring-opening methodologies. Intramolecular cyclization represents the most established approach, where strategically functionalized open-chain precursors undergo ring closure. A representative route involves γ-chloroamine intermediates derived from trifluoromethyl-containing precursors. Treatment of N-protected 3-((2-(trifluoromethyl)phenyl)amino)-1-chloropropan-2-ol derivatives with strong bases like lithium hexamethyldisilazide (LiHMDS) facilitates nucleophilic displacement of chloride by the nitrogen atom, yielding the azetidine core [4]. This approach, while reliable, faces challenges due to the reduced nucleophilicity of the nitrogen atom when adjacent to electron-withdrawing groups like the trifluoromethyl substituent, often necessitating forcing conditions (elevated temperatures, strong bases) and careful optimization to suppress side reactions such as elimination [4] [6].
Strain-release reactions of 1-azabicyclo[1.1.0]butanes (ABBs) offer a powerful alternative strategy for accessing highly substituted 2-(trifluoromethyl)azetidines, including derivatives potentially adaptable for the ortho-phenyl target. Critically, 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes serve as key strained precursors. These bicyclic compounds are typically synthesized via diastereoselective cyclopropanation of readily available 2-(trifluoromethyl)-2H-azirines using sulfur ylides [3]. Subsequent ring-opening of the strained azabicyclobutane occurs under controlled conditions. For instance, treatment with electrophilic reagents like benzyl chloroformate (CbzCl) or trifluoroacetic anhydride (TFAA) triggers selective cleavage of the central bond, leading to the formation of 1,3-disubstituted 2-(trifluoromethyl)azetidines (e.g., 3-halo or 3-acyloxy derivatives) [3]. This strain-release approach is particularly valuable for introducing diverse substituents at the C3 position of the azetidine ring under relatively mild conditions, offering complementary routes to the intramolecular substitution method [3].
Table 1: Cyclization Strategies for 2-(Trifluoromethylphenyl)azetidine Core Synthesis
Strategy | Key Precursor | Conditions | Key Product Features | Reported Yield Range | Primary Reference |
---|---|---|---|---|---|
Intramolecular SN | γ-Chloroamine | LiHMDS, THF, reflux | 1-Substituted 2-(2-(CF₃)Ph)azetidine | 45-75% | [4] |
Strain-Release (Electrophilic) | 2-(CF₃)-1-Azabicyclo[1.1.0]butane | CbzCl or TFAA, mild conditions | 1,3-Disubstituted 2-(CF₃)azetidine | 65-85% | [3] |
Strain-Release (Hydrogenolysis) | 2-(CF₃)-1-Azabicyclo[1.1.0]butane | Pd/C, H₂ | cis-3-Aryl-2-(CF₃)azetidine | 70-90% | [3] |
Incorporating the trifluoromethyl group onto the phenyl ring attached to the azetidine nitrogen can occur either before (indirect) or after (direct) azetidine ring formation, each with distinct advantages and limitations.
The indirect approach, where the trifluoromethyl group is installed on the aromatic ring prior to azetidine formation, is the most common and reliable strategy for synthesizing 2-(2-(trifluoromethyl)phenyl)azetidine. This typically utilizes commercially available or readily synthesized 2-bromobenzotrifluoride derivatives as starting materials. Key transformations involve converting the bromo substituent into the required functionality for azetidine ring construction. For example:
The direct approach involves introducing the -CF₃ group onto a pre-formed 2-(2-halophenyl)azetidine or 2-(2-((trifluoromethyl)sulfonyl)oxy)phenyl)azetidine derivative. This strategy is less common for this specific target due to potential complications:
Table 2: Comparison of Trifluoromethylation Approaches for 2-(2-(Trifluoromethyl)phenyl)azetidine
Approach | Timing | Key Methods/Reagents | Advantages | Disadvantages/Limitations |
---|---|---|---|---|
Indirect (Aryl-CF₃ first) | Before azetidine synthesis | Use of pre-formed 2-(CF₃)phenyl building blocks (e.g., 2-BrC₆H₄CF₃) in SNAr, amination, reductive amination, cross-coupling | Reliable; uses stable precursors; avoids late-stage functionalization complexities; wider reaction condition tolerance | -CF₃ group can deactivate ortho position for SNAr/coupling; limited flexibility if complex azetidine exists first |
Direct (Late-Stage CF₃) | After azetidine synthesis | Pd/Cu-catalyzed cross-coupling (e.g., Ar-X + TMSCF₃/CuI; Ar-X + CF₃Bpin/Pd); Radical (e.g., Ar-H + NaSO₂CF₃/Oxidant) | Potentially convergent; avoids multi-step synthesis from simple aryl-CF₃ | Low chemoselectivity (N vs Ar functionalization); catalyst poisoning by azetidine N; requires protection; harsh conditions may affect azetidine ring |
A classical and optimized multi-step route to 2-(2-(trifluoromethyl)phenyl)azetidine hinges on the sequence involving imine formation, hydride reduction, chlorination, and finally base-mediated cyclization. This strategy builds upon methodologies developed for simpler 2-(trifluoromethyl)azetidines and adapts them for the ortho-substituted phenyl derivative [4].
Key Optimization Considerations:
Accessing enantiomerically pure 2-(2-(trifluoromethyl)phenyl)azetidine presents significant challenges but is crucial for biological evaluation where chirality can dramatically influence activity. Two primary strategies have been successfully applied: chiral auxiliary-mediated synthesis and asymmetric hydrogenation.
Key Challenges and Solutions:
Table 3: Enantioselective Approaches to 2-(Trifluoromethylphenyl)azetidines
Strategy | Key Chiral Element | Critical Step | Stereochemical Outcome | Potential for Target Adaptation |
---|---|---|---|---|
Chiral Auxiliary (Phenylglycinol) | (R)-PhGly-OH auxiliary | Strecker on bicyclic oxazolidine; Hydrolysis | Enantioenriched (2R)-2-CF₃-Aze-2-COOH | High (Use chiral o-CF₃Ph-amine) |
Asymmetric Hydrogenation (Strain-Release) | Enantiopure 2-(CF₃)-1-Azabicyclo[1.1.0]butane | Pd/C, H₂ (Stereospecific with inversion) | Enantioenriched cis-3-Sub-2-CF₃-Azetidine | High (Requires specific precursor) |
Asymmetric Hydrogenation (Imine/Enamide) | Chiral Catalyst (e.g., Rh-DuPhos, Ir-PHOX) | H₂ reduction of N-protected azetine or enamide precursor | Enantioenriched saturated azetidine | Moderate (Precursor synthesis complex) |
CAS No.: 31868-18-5
CAS No.: 9005-53-2
CAS No.:
CAS No.:
CAS No.: 6027-71-0